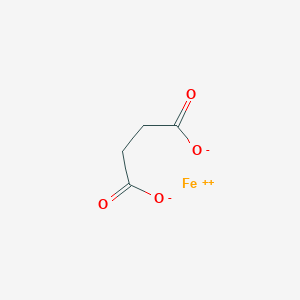

Ferrous succinate

Description

Properties

IUPAC Name |

butanedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXRFOWKIZPNTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-90-7 | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ferrous succinate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Succinate (B1194679)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous succinate (C₄H₄FeO₄), an organic iron (II) salt of succinic acid, is a crucial active pharmaceutical ingredient (API) for the treatment and prevention of iron-deficiency anemia.[1] Its efficacy is attributed to its high iron content and enhanced bioavailability compared to some other iron salts.[2][3] The succinate ligand helps to stabilize the ferrous (Fe²⁺) state, which is more readily absorbed by the gastrointestinal tract than the ferric (Fe³⁺) form.[2] Meticulous control over the synthesis process and comprehensive characterization are paramount to ensure the purity, stability, and therapeutic effectiveness of the final drug product. This guide provides a detailed overview of the synthesis methodologies and analytical characterization techniques for this compound, tailored for a technical audience in the pharmaceutical sciences.

Synthesis of this compound

The primary synthesis of this compound involves a precipitation reaction between an iron (II) source and a succinate source. The key challenge in the synthesis is preventing the oxidation of the unstable ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion, which can be mitigated by using deoxygenated solvents and adding antioxidants.[4][5]

Primary Synthesis: Aqueous Precipitation

The most common method involves the reaction of ferrous sulfate (B86663) heptahydrate with sodium succinate hexahydrate in an aqueous solution.[5]

Reaction: FeSO₄·7H₂O + Na₂C₄H₄O₄·6H₂O → FeC₄H₄O₄↓ + Na₂SO₄ + 13H₂O

This protocol is adapted from established preparation processes.[5]

-

Preparation of Reactant Solutions:

-

Reaction Step:

-

Gradually add 13.2 kg of ferrous sulfate to the heated sodium succinate solution.[5]

-

Maintain the reaction temperature at approximately 90°C and continue stirring for 3 to 4 hours.[5] Careful control of pH is critical; an acidic environment helps maintain iron in the soluble Fe²⁺ state, but overly acidic conditions can inhibit salt formation.[4]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to 40°C to allow the this compound precipitate to settle.[5]

-

Perform suction filtration to separate the solid product.[5]

-

Wash the filter cake with temperature-equilibrated deionized water until the filtrate tests negative for sulfate ions.[5]

-

Perform a final wash with a small amount of an organic solvent, such as acetone (B3395972) or ethanol, to remove residual water and impurities.[4][5]

-

-

Drying:

Alternative Synthesis Routes

Hydrothermal/Solvothermal Synthesis: These methods can be employed to produce crystalline this compound with controlled particle size.[4] The process involves dissolving a ferrous precursor (e.g., ferrous sulfate) and succinic acid in a suitable solvent (e.g., deoxygenated water) within a sealed Teflon-lined autoclave.[4] The autoclave is heated (e.g., 120-180°C) for an extended period (e.g., 12-48 hours) and then cooled slowly to promote crystallization.[4] The resulting crystals are then filtered, washed, and dried.[4]

Caption: General workflow for the aqueous precipitation synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 10030-90-7 | [4][6][7] |

| Molecular Formula | C₄H₄FeO₄ | [6][7][8] |

| Molecular Weight | 171.92 g/mol | [4][6][7] |

| Percent Composition | C: 27.94%, H: 2.35%, Fe: 32.48%, O: 37.23% | [7] |

| Iron (Fe) Content | 33-36% | [6] |

| Appearance | Brown powder | [6] |

| Solubility in Water (20°C) | < 1 g/L (Sparsely soluble) | [6][7] |

| Solubility in Acid | Soluble in diluted acids | [4][9] |

Characterization Techniques

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the salt by identifying the coordination between the iron ion and the carboxylate groups of the succinate ligand.[4] In free succinic acid, the characteristic stretching vibration of the carboxylic acid C=O group appears as a strong band above 1700 cm⁻¹.[4][10] Upon formation of the this compound salt, this band disappears and is replaced by two new bands corresponding to the anti-symmetric and symmetric stretching vibrations of the coordinated carboxylate (COO⁻) group.[10]

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dried this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Identify the characteristic peaks for the carboxylate group and compare them to the spectrum of free succinic acid to confirm salt formation.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the thermal stability and decomposition of the compound.[11][12] TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[11][13]

The thermal decomposition of this compound typically occurs in distinct stages, beginning with dehydration (loss of water of hydration) followed by the decomposition of the succinate anion.[11] DSC analysis reveals endothermic events, such as dehydration and bond-breaking, and exothermic events like the formation of iron oxides in an oxidizing atmosphere.[4]

The following data summarizes the decomposition profile in different atmospheres.[11]

| Atmosphere | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Final Residue Composition |

| Dynamic Nitrogen | Dehydration | 70 - 215 | 20.10 | Anhydrous this compound |

| Decomposition | 215 - 550 | 45.20 | Mixture of Iron and Iron Oxide | |

| Dynamic Carbon Dioxide | Dehydration | 70 - 215 | - | Anhydrous this compound |

| Decomposition | 215 - 550 | - | - |

Note: Specific mass loss percentages for the CO₂ atmosphere were not detailed in the source material.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina).

-

Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DSC instrument.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 25-600°C).

-

Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to identify dehydration steps, decomposition temperatures, and transition enthalpies.[12]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a robust and cost-effective method for the quantitative determination of iron (II) content in the final product or in formulation stability studies.[14][15] The method typically involves the complexation of Fe²⁺ ions with a chromogenic agent, such as 1,10-phenanthroline (B135089), which forms a stable, intensely colored complex that can be measured spectrophotometrically.[16][17]

This protocol is a general procedure for the colorimetric determination of iron.[16][17][18]

-

Preparation of Standard Solutions:

-

Prepare a stock solution of a known iron standard (e.g., from ferrous ammonium (B1175870) sulfate).[18]

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 1-10 µg/mL).[18]

-

-

Complexation:

-

To each standard and the prepared sample solution, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the Fe²⁺ state.[16]

-

Add a solution of 1,10-phenanthroline and a buffer to control the pH.[16] Allow time for the color to fully develop.

-

-

Measurement:

-

Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax), which for the Fe²⁺-phenanthroline complex is approximately 512 nm.[16]

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.[19]

-

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique used to identify the crystalline phase and assess the purity of the synthesized this compound.[12] The resulting diffraction pattern serves as a unique fingerprint of the crystalline solid, allowing for confirmation of the desired product and detection of any crystalline impurities.[12]

-

Sample Preparation: Finely grind the dried this compound powder using a mortar and pestle to ensure random crystal orientation.

-

Data Acquisition: Mount the powdered sample in a sample holder and place it in the diffractometer.

-

Analysis: Scan the sample over a specified 2θ range (e.g., 5-50°) using a monochromatic X-ray source (typically Cu Kα). The resulting diffractogram (intensity vs. 2θ) is then compared with reference patterns from crystallographic databases to confirm the identity and phase purity of the material.

Mechanism of Action and Bioavailability

The therapeutic value of this compound lies in its ability to deliver bioavailable iron for hemoglobin synthesis.[1]

-

Dissociation: Upon oral ingestion, this compound dissociates in the acidic environment of the stomach into ferrous ions (Fe²⁺) and succinic acid.[2] The acidic pH helps maintain iron in the more soluble and readily absorbed Fe²⁺ state.[2]

-

Absorption: The released Fe²⁺ ions are primarily absorbed in the duodenum and upper jejunum of the small intestine.[2] This uptake into the intestinal enterocytes is facilitated by the Divalent Metal Transporter 1 (DMT1).[2]

-

Transport and Utilization: Once inside the enterocytes, iron can either be stored as ferritin or transported into the bloodstream via the protein ferroportin.[2] In the bloodstream, Fe²⁺ is oxidized to Fe³⁺ and binds to the transport protein transferrin, which delivers it to the bone marrow for incorporation into hemoglobin, a critical component of red blood cells.[2]

Caption: Cellular absorption pathway of iron from this compound.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [benchchem.com]

- 5. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. This compound [drugfuture.com]

- 8. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ve.scielo.org [ve.scielo.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]

- 15. ijpab.com [ijpab.com]

- 16. proceedings.bas.bg [proceedings.bas.bg]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Ferrous Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous succinate (B1194679) is an iron (II) salt of succinic acid, widely utilized as an oral iron supplement for the prevention and treatment of iron-deficiency anemia.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure and physicochemical properties, which influence its stability, solubility, and bioavailability.[2] This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of ferrous succinate, intended to serve as a valuable resource for professionals in research, and drug development.

Chemical and Physical Properties

This compound is typically a brownish-yellow to brown amorphous powder.[3] Key chemical and physical properties are summarized in the table below. It is noteworthy that while extensive data exists for its biological functions, specific physical constants such as melting point and density are not consistently reported in publicly available literature. The compound is known to decompose upon heating rather than exhibiting a sharp melting point.

| Property | Value | References |

| Chemical Name | Iron(II) succinate; this compound | [4][5] |

| Synonyms | Butanedioic acid, iron(2+) salt (1:1), Ferromyn | [4] |

| CAS Number | 10030-90-7 | [3][4] |

| Molecular Formula | C₄H₄FeO₄ | [5][6] |

| Molecular Weight | 171.92 g/mol | [6] |

| Appearance | Brownish-yellow to brown amorphous powder | [3] |

| Solubility | Sparingly soluble in water. Soluble in dilute acids. | [7] |

| Iron (Fe²⁺) Content | 34.0 - 36.0% (on dried basis) | [3] |

| Loss on Drying | ≤ 1.0% | [3] |

| Thermal Decomposition | Dehydration occurs between 70-215°C. Decomposition of the anhydrous form begins at approximately 215°C. |

Structure and Spectroscopic Analysis

The precise crystal structure of this compound has not been extensively detailed in the available literature. However, it is understood to exist as a coordination polymer where the succinate anion acts as a ligand, bridging ferrous (Fe²⁺) ions. This polymeric nature contributes to its low solubility in water.

Spectroscopic techniques are crucial for the characterization of this compound, confirming its identity and providing insights into its structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in confirming the coordination of the succinate ligand to the ferrous ion. In the FTIR spectrum of this compound, the characteristic C=O stretching vibration of the carboxylic acid in free succinic acid (typically above 1700 cm⁻¹) is absent. Instead, new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate (COO⁻) group appear, indicating salt formation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Fe²⁺ ion, obtaining high-resolution NMR spectra for this compound is challenging. The paramagnetic center can cause significant broadening of NMR signals. However, ¹H NMR and ¹³C NMR spectroscopy can be used to characterize the succinate ligand itself. The ¹H NMR spectrum of succinic acid in D₂O typically shows a singlet at approximately 2.6 ppm.[8]

-

Mössbauer Spectroscopy: This technique is particularly useful for characterizing iron-containing compounds, providing information about the oxidation state and local environment of the iron atoms. For a high-spin Fe(II) complex like this compound, a large isomer shift and significant quadrupole splitting would be expected.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a soluble iron (II) salt with a soluble succinate salt. The following is a generalized procedure based on a patented method:[9]

-

Preparation of Reactant Solutions:

-

Dissolve sodium succinate hexahydrate in deionized water with heating and stirring.

-

To this solution, add a suitable antioxidant, such as sodium bisulfite, to prevent the oxidation of ferrous ions.[9]

-

In a separate vessel, prepare a solution of ferrous sulfate (B86663) in deionized water.

-

-

Reaction:

-

Gradually add the ferrous sulfate solution to the heated sodium succinate solution with continuous stirring.

-

Maintain the reaction mixture at an elevated temperature (e.g., 80-90°C) for 3-4 hours to ensure the completion of the reaction.[9]

-

-

Isolation and Purification:

-

Cool the reaction mixture to approximately 40°C to allow for the precipitation of this compound.[9]

-

Collect the precipitate by suction filtration.

-

Wash the filter cake with deionized water to remove any unreacted starting materials and byproducts. A subsequent wash with an organic solvent like acetone (B3395972) can aid in drying.[9]

-

Dry the final product under vacuum at an elevated temperature (e.g., 80°C).[9]

-

Characterization Methods

This method determines the amount of ferrous iron in the sample.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a mixture of dilute sulfuric acid and recently boiled and cooled deionized water.

-

Titration: Add a suitable indicator, such as ortho-phenanthroline, to the sample solution. Titrate the solution with a standardized solution of a strong oxidizing agent, like ceric sulfate or potassium permanganate, until the endpoint is reached (indicated by a color change).[10][11]

-

Calculation: The ferrous iron content can be calculated based on the volume and concentration of the titrant used.

AAS is a highly sensitive method for determining the total iron content.

-

Sample Digestion: Accurately weigh a sample of this compound and digest it using a suitable acid mixture (e.g., nitric acid and perchloric acid) to bring the iron into solution.

-

Standard Preparation: Prepare a series of standard solutions of known iron concentrations.

-

Analysis: Aspirate the digested sample and standard solutions into the flame of an atomic absorption spectrophotometer and measure the absorbance at the appropriate wavelength for iron.

-

Quantification: Construct a calibration curve from the absorbance of the standard solutions and use it to determine the concentration of iron in the sample.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of this compound.

-

Instrument Setup: Calibrate the TGA/DSC instrument.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Analysis: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Interpretation: The resulting thermogram will show distinct mass loss steps corresponding to dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic.

Mechanism of Action and Biological Significance

This compound serves as a bioavailable source of ferrous iron (Fe²⁺), which is essential for various physiological processes, most notably the synthesis of hemoglobin. The succinate moiety is thought to enhance the absorption of iron.

Iron Absorption Pathway

The absorption of iron from this compound primarily occurs in the duodenum and upper jejunum. The acidic environment of the stomach helps to maintain iron in its more soluble ferrous (Fe²⁺) state.

Caption: Cellular pathway of iron absorption from this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for this compound synthesis and characterization.

Conclusion

This compound remains a clinically important iron supplement. A thorough understanding of its chemical properties and structure is essential for ensuring its quality, safety, and efficacy in pharmaceutical formulations. While foundational data is available, further research to fully elucidate its solid-state structure and to develop standardized, publicly available analytical protocols would be of significant benefit to the scientific and pharmaceutical communities.

References

- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. This compound [benchchem.com]

- 3. cn.haihangindustry.com [cn.haihangindustry.com]

- 4. This compound|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. hmdb.ca [hmdb.ca]

- 9. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. Determination of Iron in Some Selected Iron Containing Tablets Using Redox Titration, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 11. ijarsct.co.in [ijarsct.co.in]

The Bioavailability of Ferrous Succinate in Comparison to Other Common Iron Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron deficiency remains a global health concern, and oral iron supplementation is a primary therapeutic strategy. The bioavailability of the iron salt used is a critical determinant of efficacy and patient compliance. This technical guide provides a comprehensive analysis of the bioavailability of ferrous succinate (B1194679) in comparison to other widely used ferrous salts: ferrous sulfate (B86663), ferrous gluconate, and ferrous fumarate (B1241708). While direct comparative pharmacokinetic data for ferrous succinate against these other salts is limited in publicly available literature, this guide synthesizes existing data, outlines detailed experimental protocols for future comparative studies, and illustrates the key physiological pathways governing iron absorption.

Introduction to Oral Iron Supplementation and Bioavailability

The therapeutic efficacy of oral iron supplements is intrinsically linked to their bioavailability, which is the fraction of the administered dose that reaches systemic circulation. Ferrous (Fe²⁺) salts are generally preferred over ferric (Fe³⁺) salts due to their higher solubility and better absorption. The choice of the anionic moiety (succinate, sulfate, gluconate, or fumarate) can influence the physicochemical properties of the iron salt, potentially affecting its dissolution, absorption, and tolerability.

Comparative Bioavailability of Ferrous Salts: A Review of the Evidence

A thorough review of existing clinical trial data reveals a notable gap in direct, head-to-head comparisons of the pharmacokinetic profiles of this compound against ferrous sulfate, ferrous gluconate, and ferrous fumarate. However, valuable insights can be drawn from studies comparing some of these salts and from a bioequivalence study of two this compound formulations.

Quantitative Data on Bioavailability

The following tables summarize the available quantitative data from clinical studies. It is important to note the absence of a single study directly comparing all four iron salts, necessitating a piece-meal comparison.

Table 1: Pharmacokinetic Parameters of Two this compound Formulations in Healthy Chinese Male Subjects [1]

| Parameter | Test Formulation (Mean [SD]) | Reference Formulation (Mean [SD]) | 90% Confidence Interval for Ratio |

| Cmax (µg/L) | 2981 [621.1] | 3028 [707.4] | 89.9% to 109.2% |

| AUC(0-last) (µg/L/h) | 48,460[2] | 48,390[3] | 92.5% to 107.7% |

| Tmax (h) | 4.3 [1.6] | 3.7 [1.3] | Not Reported |

| Relative Bioavailability | - | 101.6% | - |

This study demonstrates the bioequivalence of two this compound formulations but does not provide a comparison to other iron salts.[1]

Table 2: Comparative Bioavailability of Ferrous Fumarate and Ferrous Sulfate in Different Populations [1][4]

| Population | Iron Salt | Mean Iron Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate |

| Women | Ferrous Fumarate | 17.5 | 86% |

| Ferrous Sulfate | 20.5 | 100% | |

| Infants | Ferrous Fumarate | 7.0 | 97% |

| Ferrous Sulfate | 7.2 | 100% | |

| Young Children | Ferrous Fumarate | 6.3 | 106% |

| Ferrous Sulfate | 5.9 | 100% |

This study indicates that ferrous fumarate and ferrous sulfate have comparable bioavailability in these populations.[1][4]

Table 3: Elemental Iron Content of Common Ferrous Salts

| Iron Salt | Elemental Iron per Tablet (Approximate) |

| Ferrous Fumarate | 69-106 mg |

| Ferrous Sulfate | 65 mg |

| Ferrous Gluconate | 27-38 mg |

| This compound | Varies by formulation |

The elemental iron content is a crucial factor influencing the total amount of iron available for absorption from a given dose.

Signaling Pathways in Iron Absorption

The absorption of non-heme iron from the gastrointestinal tract is a tightly regulated process involving several key proteins and signaling pathways. The following diagram illustrates the primary mechanism of intestinal iron absorption and its systemic regulation by the hormone hepcidin.

Experimental Protocols for Comparative Bioavailability Studies

To address the current data gap, well-designed clinical trials are necessary. The following sections outline detailed methodologies for conducting a robust comparative bioavailability study of this compound and other iron salts in both human subjects and animal models.

Human Clinical Trial Protocol: Single-Dose, Randomized, Crossover Study

This protocol is designed to compare the single-dose bioavailability of four oral iron salt formulations: this compound, ferrous sulfate, ferrous gluconate, and ferrous fumarate.

4.1.1. Study Design A single-center, randomized, open-label, four-period, four-sequence, crossover study in healthy adult male and female volunteers.

4.1.2. Subject Population

-

Healthy adult males and non-pregnant, non-lactating females, aged 18-45 years.

-

Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².

-

Normal iron status as confirmed by screening laboratory tests (hemoglobin, serum ferritin, transferrin saturation).

-

Exclusion criteria: History of gastrointestinal disorders, anemia, known hypersensitivity to iron supplements, use of medications known to affect iron absorption.

4.1.3. Investigational Products

-

This compound (e.g., 100 mg elemental iron)

-

Ferrous Sulfate (e.g., 100 mg elemental iron)

-

Ferrous Gluconate (e.g., 100 mg elemental iron)

-

Ferrous Fumarate (e.g., 100 mg elemental iron) Dosages should be standardized to deliver an equivalent amount of elemental iron.

4.1.4. Study Procedures

-

Screening: Obtain informed consent and perform medical history, physical examination, and laboratory tests.

-

Randomization: Eligible subjects are randomized to one of four treatment sequences.

-

Treatment Periods (4):

-

Subjects are admitted to the clinical research unit the evening before dosing.

-

After an overnight fast of at least 10 hours, a baseline blood sample is collected.

-

A single oral dose of the assigned iron formulation is administered with 240 mL of water.

-

Serial blood samples are collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Standardized meals are provided at specified times post-dose.

-

-

Washout Period: A washout period of at least 7 days separates each treatment period.

4.1.5. Bioanalytical Method

-

Serum iron concentrations are determined using a validated Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method.

4.1.6. Pharmacokinetic and Statistical Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for serum iron concentrations using non-compartmental methods.

-

Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax and AUC parameters.

-

Bioequivalence will be assessed based on the 90% confidence intervals for the geometric mean ratios of Cmax and AUC.

Preclinical Animal Model Protocol: Rodent Bioavailability Study

This protocol outlines a method for assessing the relative bioavailability of different iron salts in a rat model of iron deficiency anemia.

4.2.1. Animal Model

-

Male Sprague-Dawley rats (weanlings).

-

Housed in stainless steel cages to minimize environmental iron exposure.

4.2.2. Induction of Iron Deficiency Anemia

-

Feed an iron-deficient diet (e.g., <5 mg iron/kg) for 4-6 weeks.

-

Monitor hemoglobin levels weekly until mild to moderate anemia is induced (e.g., Hb < 7 g/dL).

4.2.3. Study Groups

-

Group 1: Iron-deficient control (no iron supplementation).

-

Group 2: Ferrous Sulfate (reference standard).

-

Group 3: this compound.

-

Group 4: Ferrous Gluconate.

-

Group 5: Ferrous Fumarate. All iron-supplemented diets should contain the same concentration of elemental iron.

4.2.4. Study Procedure

-

Acclimation: Acclimate rats to the facility and housing conditions.

-

Anemia Induction: Feed the iron-deficient diet.

-

Treatment Phase: Once anemic, randomize rats to the different study groups and feed the respective iron-supplemented diets for a period of 2-3 weeks.

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline (end of anemia induction) and at regular intervals during the treatment phase.

-

Tissue Collection: At the end of the study, euthanize the animals and collect liver and spleen for iron content analysis.

4.2.5. Analytical Methods

-

Hemoglobin: Automated hematology analyzer.

-

Serum Iron and Tissue Iron: ICP-MS or Atomic Absorption Spectrophotometry.

-

Serum Ferritin: ELISA.

4.2.6. Bioavailability Assessment

-

Hemoglobin Repletion Efficiency (HRE): Calculate the efficiency of hemoglobin regeneration in response to iron supplementation.

-

Relative Biological Value (RBV): Calculate the bioavailability of the test iron salts relative to ferrous sulfate based on HRE and/or changes in tissue iron stores.

Conclusion and Future Directions

This compound is a viable option for oral iron supplementation. However, the current body of scientific literature lacks direct comparative studies to definitively establish its bioavailability relative to other common ferrous salts like sulfate, gluconate, and fumarate. The pharmacokinetic data from a bioequivalence study of two this compound formulations provides a baseline for future comparisons.

To provide clear guidance to clinicians and drug developers, well-designed, head-to-head clinical trials following robust protocols, such as the one outlined in this guide, are imperative. Such studies will provide the necessary quantitative data to create a definitive hierarchy of bioavailability among the most commonly prescribed oral iron supplements, ultimately leading to more informed therapeutic choices for the management of iron deficiency.

References

- 1. ovid.com [ovid.com]

- 2. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

Ferrous Succinate CAS Number 10030-90-7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ferrous succinate (B1194679) (CAS Number 10030-90-7), an iron (II) salt of succinic acid utilized in the treatment and prevention of iron deficiency anemia. This document details its physicochemical properties, synthesis, analytical methods, mechanism of action, pharmacokinetics, and clinical data, serving as a critical resource for professionals in research and drug development.

Physicochemical Properties

Ferrous succinate is a brownish-yellow to brown amorphous powder.[1] It is sparingly soluble in water.[2] The compound exists as a dihydrate or tetrahydrate.[2] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10030-90-7 | [2] |

| Molecular Formula | C₄H₄FeO₄ | [2] |

| Molecular Weight | 171.92 g/mol | [2][3] |

| Iron (Fe²⁺) Content | 34.0-36.0% (on dried basis) | [1] |

| Percent Composition | C 27.94%, H 2.35%, Fe 32.48%, O 37.23% | [2] |

| Topological Polar Surface Area | 80.3 Ų | [3] |

| Solubility | Sparingly soluble in water | [2] |

| Appearance | Brownish-yellow to brown amorphous powder | [1] |

Synthesis and Formulation

The synthesis of this compound typically involves the reaction of a soluble ferrous salt with a soluble succinate salt. A patented method describes a stable production process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented preparation method for this compound.[4]

Materials:

-

Sodium succinate hexahydrate

-

Ferrous sulfate (B86663) heptahydrate

-

Deionized water

-

Antioxidant (e.g., sodium bisulfite)

-

Organic solvent (e.g., acetone)

Procedure:

-

In a reaction vessel, dissolve sodium succinate hexahydrate and an antioxidant in deionized water with heating and stirring.

-

Gradually add ferrous sulfate to the solution.

-

Maintain the reaction mixture at a specific temperature (e.g., 80°C) with continuous stirring for 3-4 hours.[4]

-

Cool the reaction mixture (e.g., to 40°C) and collect the precipitate by suction filtration.

-

Wash the filter cake with deionized water of the same temperature until the filtrate is free of sulfate ions.

-

Wash the filter cake with a small amount of an organic solvent like acetone.

-

Dry the resulting this compound product under vacuum at an elevated temperature (e.g., 80°C).

A patent for a tablet formulation of this compound describes a wet granulation process.

Experimental Protocol: this compound Tablet Formulation

This protocol is based on a patented method for preparing this compound tablets.[5]

Materials:

-

This compound

-

Microcrystalline cellulose (B213188)

-

Low-substituted hydroxypropyl cellulose

-

Povidone K30

-

Corn starch

-

Magnesium stearate (B1226849)

Procedure:

-

Granulation of Excipients: Crush and mix microcrystalline cellulose and low-substituted hydroxypropyl cellulose. Add a corn starch paste to form a soft material. Granulate, dry, and size the granules.

-

Granulation of Active Ingredient: Crush this compound and mix with a Povidone K30 ethanol solution to form a soft material. Granulate, dry, and size the granules.

-

Blending: Mix the granules from steps 1 and 2.

-

Lubrication: Add magnesium stearate to the blend and mix.

-

Tableting: Compress the final blend into tablets.

Analytical Methods

The quality control of this compound involves the determination of its ferrous iron content and the detection of impurities such as ferric iron and residual succinic acid.

Experimental Protocol: Determination of Ferrous Iron by Permanganate (B83412) Titration

This is a classical redox titration method to quantify the Fe²⁺ content.

Principle:

In an acidic solution, ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄), which is itself reduced to manganese(II) ions (Mn²⁺). The endpoint is indicated by the first persistent pink color from the excess permanganate ion.[6]

The balanced ionic equation is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[6]

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a dilute sulfuric acid solution (e.g., 1 M H₂SO₄).[6]

-

Titration: Titrate the prepared sample solution with a standardized potassium permanganate solution (e.g., 0.02 M) until a faint, persistent pink color is observed.[6]

-

Calculation: Calculate the percentage of ferrous iron in the sample based on the volume of KMnO₄ solution used and the stoichiometry of the reaction.

Experimental Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline (B135089)

This colorimetric method is highly sensitive for the determination of iron.

Principle:

Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)₃]²⁺.[7] The absorbance of this complex is measured at its maximum wavelength (λmax), typically around 508-510 nm, and is proportional to the concentration of iron.[8] Any ferric iron (Fe³⁺) in the sample must first be reduced to ferrous iron (Fe²⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride.[8]

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of known iron concentrations from a certified iron standard (e.g., ferrous ammonium (B1175870) sulfate).[8]

-

Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a known volume.

-

Color Development: To aliquots of the standard solutions and the sample solution, add hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺), 1,10-phenanthroline solution, and a buffer solution (e.g., sodium acetate) to adjust the pH to between 6 and 9.[8] Dilute to a final volume.

-

Measurement: After allowing time for color development, measure the absorbance of each solution at the λmax against a reagent blank using a UV-Vis spectrophotometer.[9]

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of iron in the sample solution from the calibration curve.

Experimental Protocol: HPLC Method for Impurity Profiling

A high-performance liquid chromatography (HPLC) method can be used to separate and quantify impurities, such as succinic acid, in this compound.

Principle:

This method, adapted from a patent for separating succinic acid from this compound, utilizes reversed-phase chromatography to separate the components of the mixture.[4]

Chromatographic Conditions (Example):

-

Column: C18 or C8 column[4]

-

Mobile Phase: A mixture of phosphate (B84403) buffer and methanol[4]

-

Detection: UV detector

-

Sample Preparation: The patent describes a specific extraction procedure using an aprotic solvent to isolate succinic acid from the this compound matrix, followed by dissolution in an acidic aqueous solution.[4]

Mechanism of Action and Signaling Pathways

Absorption and Cellular Transport

The primary mechanism of action of this compound is to provide a bioavailable source of ferrous iron (Fe²⁺) to replenish iron stores and support hemoglobin synthesis.[10]

-

Dissociation: In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and succinate.[10]

-

Uptake: In the duodenum, the ferrous ions are transported into the enterocytes (intestinal absorptive cells) primarily by the Divalent Metal Transporter 1 (DMT1).[10]

-

Intracellular Fate: Once inside the enterocyte, the iron can be either:

-

Stored as ferritin, an intracellular iron storage protein.

-

Transported across the basolateral membrane into the bloodstream.[11]

-

-

Export: The export of iron from the enterocyte into the circulation is mediated by the protein ferroportin.[11]

-

Systemic Transport: In the bloodstream, the exported Fe²⁺ is oxidized to ferric iron (Fe³⁺) by hephaestin or ceruloplasmin. Two molecules of Fe³⁺ then bind to the transport protein transferrin, which delivers iron to sites of utilization, such as the bone marrow for erythropoiesis.[11]

Systemic Iron Homeostasis Signaling

The regulation of systemic iron levels is tightly controlled by the hormone hepcidin, which is primarily produced by the liver.

-

Hepcidin Regulation: Hepcidin expression is increased by high iron stores and inflammation, and decreased by iron deficiency and increased erythropoietic activity.

-

Mechanism of Action: Hepcidin binds to ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation.

-

Effect: This action blocks the entry of iron into the bloodstream from dietary sources and from recycled red blood cells, thereby lowering plasma iron concentrations.

Pharmacokinetics and Clinical Data

Pharmacokinetic Parameters

A single-dose, randomized, crossover bioequivalence study in healthy Chinese male subjects (n=20) provides key pharmacokinetic data for a 200 mg dose of this compound tablets.

| Parameter | Test Formulation (Mean [SD]) | Reference Formulation (Mean [SD]) |

| Cmax (µg/L) | 2981 [621.1] | 3028 [707.4] |

| Tmax (h) | 4.3 [1.6] | 3.7 [1.3] |

| AUC₀₋ₗₐₛₜ (µg·h/L) | 48,460[12] | 48,390[13] |

| t₁/₂ (h) | 32.91 [32.62] | 27.66 [27.38] |

| Source: Comparative bioavailability study in healthy Chinese male subjects. |

Clinical Efficacy

A retrospective study compared the efficacy of oral this compound tablets with intravenous iron sucrose (B13894) in 374 patients with iron deficiency anemia over 4 weeks.

| Outcome Measure | Oral this compound (n=187) | Intravenous Iron Sucrose (n=187) | P-value |

| Hemoglobin (g/L) | 108.41 ± 8.39 | 122.31 ± 6.04 | < 0.001 |

| Serum Iron (µmol/L) | 9.72 ± 4.24 | 15.62 ± 5.41 | < 0.001 |

| Serum Ferritin (µg/L) | 27.1 ± 10.82 | 39.82 ± 10.44 | < 0.001 |

| Overall Response Rate | 78.61% | 90.91% | < 0.001 |

| Source: Retrospective study comparing oral this compound and intravenous iron sucrose.[10] |

The study concluded that while both treatments were effective, intravenous iron sucrose resulted in significantly greater improvements in hemoglobin, serum iron, and serum ferritin levels over the 4-week treatment period.[10]

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a comparative clinical trial of iron deficiency anemia therapies.

Conclusion

This compound (CAS 10030-90-7) is a well-established oral iron supplement for the management of iron deficiency. Its mechanism of absorption follows the established pathway for non-heme iron, with the ferrous state facilitating uptake by intestinal enterocytes. Standardized protocols for its synthesis and quantitative analysis are available, ensuring quality control for pharmaceutical applications. While clinical data indicates that intravenous iron formulations may offer more rapid and pronounced improvements in hematological parameters, oral this compound remains a vital and effective first-line therapy for the treatment of iron deficiency anemia. This guide provides a foundational technical overview to support further research and development involving this important compound.

References

- 1. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. Permanganate Titrations [staff.buffalostate.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 9. youtube.com [youtube.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. tau.ac.il [tau.ac.il]

- 12. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 13. academic.oup.com [academic.oup.com]

In-depth Technical Guide to the Thermal Degradation Profile of Ferrous Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal degradation profile of ferrous succinate (B1194679), an important iron supplement in the pharmaceutical industry. Understanding the thermal stability and decomposition pathway of this active pharmaceutical ingredient (API) is critical for defining manufacturing processes, ensuring product stability, and maintaining therapeutic efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation pathways.

Core Data Summary

The thermal degradation of ferrous succinate is a multi-stage process that is significantly influenced by the surrounding atmosphere. The primary events involve dehydration followed by the decomposition of the succinate anion. The quantitative data gathered from thermogravimetric analysis (TGA) is presented in the tables below.

Table 1: Thermal Decomposition of this compound in a Dynamic Nitrogen Atmosphere [1]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |

| Dehydration | 70 - 215 | 20.10 | - | Anhydrous this compound |

| Decomposition | 215 - 550 | 45.20 | 34.70 | Mixture of Iron and Iron Oxide |

Table 2: Thermal Decomposition of this compound in a Dynamic Carbon Dioxide Atmosphere [1]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |

| Dehydration | 70 - 215 | 20.10 | - | Anhydrous this compound |

| Decomposition | 215 - 450 | 47.90 | 32.00 | Magnetite (Fe₃O₄) |

Experimental Protocols

The data presented in this guide is typically obtained using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass changes as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required. For a more detailed analysis of the decomposition products, the TGA can be coupled with a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) for evolved gas analysis.[1][2]

Materials:

Procedure:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated for both temperature and mass. Set the desired purge gas (nitrogen or carbon dioxide) flow rate, typically between 20 and 50 mL/min, to maintain a consistent atmosphere.[1][2]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[1][2]

-

TGA Measurement: Place the crucible containing the sample onto the TGA balance. Program the instrument to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of around 800°C at a constant heating rate, commonly 10°C/min.[2]

-

Data Analysis: Plot the percentage of mass loss as a function of temperature to generate the TGA curve. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal for each decomposition step.[2]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This provides information on melting, crystallization, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound sample

-

Standard aluminum or hermetically sealed pans

-

High-purity inert gas (e.g., nitrogen)

Procedure:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. If the sample is sensitive to oxidation or will evolve gases, use a hermetically sealed pan.

-

DSC Measurement: Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell. Heat the sample at a controlled rate, typically 10°C/min, over a desired temperature range (e.g., 25°C to 400°C) under a nitrogen purge.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks on the DSC thermogram. The temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Visualizing Thermal Degradation Pathways and Workflows

To elucidate the complex processes involved in the thermal analysis and degradation of this compound, the following diagrams provide a visual representation of the experimental workflow and the proposed decomposition pathways.

References

Solubility of Ferrous Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrous succinate (B1194679), a common iron salt used in pharmaceutical formulations for the treatment of iron deficiency anemia. A thorough understanding of its solubility characteristics is critical for optimizing drug formulation, ensuring bioavailability, and predicting therapeutic efficacy. This document synthesizes available data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key experimental and biological pathways.

Physicochemical Properties of Ferrous Succinate

This compound is the iron (II) salt of succinic acid. Its dissolution in the gastrointestinal tract is a prerequisite for the absorption of ferrous ions (Fe²⁺).

-

Chemical Formula : C₄H₄FeO₄

-

Molecular Weight : 171.92 g/mol [1]

-

Appearance : Grayish-white to reddish-brown powder[2]

The solubility of this compound is significantly influenced by the pH of the medium. As a salt of a weak acid (succinic acid) and a weak base (ferrous hydroxide), it exhibits greater solubility in acidic environments, such as the stomach.[3] This acidic environment also helps maintain iron in its more soluble ferrous (Fe²⁺) state, which is preferentially absorbed over the ferric (Fe³⁺) form.[3][4]

Quantitative Solubility Data

Quantitative solubility data for this compound in various pharmaceutical solvents is limited in publicly available literature. The following table summarizes the available data.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 20 °C | < 1 g/L | Quantitative | [5] |

| Water | Not Specified | Sparingly soluble | Qualitative | |

| Diluted Acids | Not Specified | Soluble | Qualitative | [6] |

| Alcohol (Ethanol) | Not Specified | Practically insoluble | Qualitative |

The succinic acid component in this compound is intended to help stabilize the iron ion and improve its solubility, which enhances its absorption in the gastrointestinal tract.[4]

Experimental Protocol: pH-Dependent Solubility Determination

The following protocol outlines the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound at various pH values.

Materials and Equipment

-

This compound powder

-

Buffer solutions (e.g., pH 2, 4, 6, 7.4)

-

Deionized water

-

Conical flasks or vials

-

Shaking incubator or temperature-controlled water bath

-

Centrifuge

-

0.45 µm syringe filters

-

Analytical instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system. Alternatively, Atomic Absorption Spectrometry (AAS) or titration methods can be used for iron quantification.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure

-

Preparation : Add an excess amount of this compound powder to several conical flasks. This ensures that a saturated solution is achieved.

-

Solvent Addition : Add a precise volume of the respective pH buffer solution to each flask.

-

Equilibration : Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection : After equilibration, allow the flasks to stand, permitting the excess solid to settle.

-

Separation : Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter. This step is crucial to remove any undissolved microparticles.

-

Dilution : Dilute the clear, filtered sample with an appropriate solvent. For iron analysis, diluting with 0.1 M HCl can help stabilize the ferrous ion.

-

Analysis : Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

UV-Vis Spectrophotometry : Often requires complexation with a coloring agent like 1,10-phenanthroline (B135089) to form an intensely colored complex with ferrous iron, which can then be quantified.

-

Atomic Absorption Spectrometry (AAS) : A highly sensitive method for quantifying the total iron concentration. The sample is atomized, and the absorption of light by iron atoms at a characteristic wavelength (e.g., 248.3 nm) is measured.[7]

-

Redox Titration : The ferrous iron in the sample can be titrated with a standardized oxidizing agent, such as ceric sulfate (B86663) or potassium permanganate, to determine its concentration.[8][9]

-

-

Calculation : Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

Mechanism of Absorption

The therapeutic efficacy of this compound is dependent on the absorption of ferrous ions (Fe²⁺) in the small intestine. The primary transporter responsible for this process is the Divalent Metal Transporter 1 (DMT1).

Intestinal Ferrous Iron (Fe²⁺) Absorption Pathway

When this compound is ingested, it first dissolves in the acidic environment of the stomach, dissociating into ferrous ions (Fe²⁺) and succinate.[4] The Fe²⁺ ions then move to the small intestine, primarily the duodenum, for absorption.

Caption: Absorption of Ferrous Iron in the Duodenum.

The absorption process involves these key steps:

-

Transport into Enterocyte : Ferrous ions (Fe²⁺) are transported from the intestinal lumen across the apical membrane of the enterocytes by the Divalent Metal Transporter 1 (DMT1).[4][10][11]

-

Intracellular Fate : Once inside the cell, the absorbed iron joins the "labile iron pool." From here, it can be either stored within the protein ferritin or transported out of the cell.[12][13]

-

Export into Bloodstream : Iron is exported from the enterocyte into the bloodstream across the basolateral membrane by the protein ferroportin.[4][13]

-

Circulation : In the bloodstream, ferrous iron is oxidized to ferric iron (Fe³⁺) and binds to the transport protein transferrin, which delivers it to sites of use, such as the bone marrow for hemoglobin synthesis.[4]

References

- 1. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17022-52-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. ve.scielo.org [ve.scielo.org]

- 7. researchgate.net [researchgate.net]

- 8. practical-science.com [practical-science.com]

- 9. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

In-Depth Technical Guide to Ferrous Succinate: Molecular Weight, Formula, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of ferrous succinate (B1194679), a key compound in the management of iron-deficiency anemia. This document details its molecular weight and chemical formula, outlines experimental protocols for its characterization, and visualizes relevant biological and experimental workflows.

Physicochemical Properties of Ferrous Succinate

This compound is an iron (II) salt of succinic acid. It is available in both anhydrous and hydrated forms, which differ in their molecular weight. The fundamental properties are summarized in the table below.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | C4H4FeO4[1][2][3] | C4H14FeO8[4] |

| Molecular Weight | ~171.92 g/mol [1][5] | ~245.99 g/mol [4] |

| Synonyms | Iron(II) succinate, Ferrosuccinate | - |

| CAS Number | 10030-90-7[2] | - |

| Percent Composition | C: 27.94%, H: 2.35%, Fe: 32.48%, O: 37.23%[5] | - |

Experimental Protocols for Characterization

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for preparing this compound is through a precipitation reaction. The following protocol is adapted from established synthesis procedures.[6]

Materials:

-

Sodium succinate hexahydrate

-

Ferrous sulfate (B86663) heptahydrate

-

Deionized water

-

Antioxidant (e.g., sodium bisulfite)

Procedure:

-

In a reaction vessel, dissolve sodium succinate hexahydrate and a suitable antioxidant in deionized water with heating and stirring.

-

Gradually add an aqueous solution of ferrous sulfate to the succinate solution. The slow addition helps prevent localized high concentrations of ferrous ions, which can promote oxidation.

-

Maintain the reaction mixture at a constant temperature (e.g., 80-90°C) and continue stirring for 3-4 hours to ensure the reaction goes to completion.[6]

-

After the reaction period, cool the mixture to approximately 40°C.

-

Collect the precipitated this compound product via suction filtration.

-

Wash the filter cake with deionized water at the same temperature as the slurry to remove soluble by-products, followed by a wash with a water-miscible organic solvent like acetone to aid in drying.[6]

-

Dry the final product under a vacuum at 80°C until a constant weight is achieved.

Determination of Iron Content by Redox Titration

This protocol describes the quantification of the ferrous iron content in a sample of this compound using a redox titration with a standardized ceric sulfate solution.

Materials:

-

This compound sample

-

5M Sulfuric acid

-

Ferroin (B110374) indicator

-

0.1M Ceric sulfate solution

Procedure:

-

Accurately weigh approximately 2.0 g of the this compound sample.

-

Quantitatively transfer the sample to a 100 mL volumetric flask using 50 mL of 5M sulfuric acid to dissolve the sample and prevent oxidation of the ferrous ions.

-

Allow the mixture to stand for five minutes to ensure complete dissolution, then dilute to the mark with 5M sulfuric acid and mix thoroughly.

-

Pipette a 20 mL aliquot of the this compound solution into a conical flask.

-

Add two drops of ferroin indicator to the flask.

-

Titrate the sample solution with a standardized 0.1M ceric sulfate solution. The endpoint is indicated by a color change from red to a pale yellow/milky color.

-

Record the volume of the titrant used and repeat the titration with another aliquot for accuracy.

-

Calculate the percentage of ferrous iron in the sample based on the stoichiometry of the reaction between Fe²⁺ and Ce⁴⁺.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is crucial for confirming the empirical formula of the synthesized this compound. This is typically performed using an automated elemental analyzer.

Principle:

The sample is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and nitrogen oxides) are separated by gas chromatography and quantified by a thermal conductivity detector. The iron content can be determined separately by atomic absorption spectroscopy.

Procedure:

-

Accurately weigh a small amount (typically 1-3 mg) of the dry this compound sample into a tin or silver capsule.

-

Place the capsule into the autosampler of the elemental analyzer.

-

Initiate the combustion sequence according to the instrument's operating procedure.

-

The instrument will automatically calculate the weight percentages of carbon and hydrogen.

-

Determine the iron content using Atomic Absorption Spectroscopy (AAS) as described in the subsequent protocol.

-

The oxygen percentage is typically determined by difference.

-

From the percentage composition, calculate the empirical formula of the compound.

Iron Quantification by Atomic Absorption Spectroscopy (AAS)

AAS is a sensitive technique for determining the total iron content in the this compound sample.

Materials:

-

This compound sample

-

Concentrated nitric acid

-

Deionized water

-

Iron standard solutions

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of dilute nitric acid to ensure the iron remains in solution.

-

Standard Preparation: Prepare a series of iron standard solutions of known concentrations from a certified iron standard stock solution.

-

Instrument Setup: Set up the atomic absorption spectrophotometer with an iron hollow cathode lamp. Optimize the instrument parameters (wavelength, slit width, fuel and oxidant flow rates) for iron analysis.

-

Calibration: Aspirate the standard solutions into the flame and measure their absorbance. Construct a calibration curve by plotting absorbance versus concentration.

-

Sample Measurement: Aspirate the prepared this compound sample solution into the flame and measure its absorbance.

-

Calculation: Determine the iron concentration in the sample solution from the calibration curve. Calculate the percentage of iron in the original this compound sample.

Structural Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction can be used to identify the crystalline phases present in the this compound sample and confirm its structure.

Procedure:

-

Sample Preparation: Gently grind the this compound sample to a fine, uniform powder using a mortar and pestle. Mount the powder onto a sample holder. For air-sensitive samples, use an appropriate sealed sample holder.

-

Data Collection: Place the sample holder in the powder X-ray diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 5° to 60°) using Cu Kα radiation.

-

Data Analysis: Process the raw data to identify the peak positions and intensities. Compare the obtained diffraction pattern with known patterns from crystallographic databases to confirm the identity and phase purity of the this compound.

Signaling Pathways and Experimental Workflows

Intestinal Absorption Pathway of Ferrous Iron

The following diagram illustrates the key steps involved in the absorption of ferrous iron (Fe²⁺), the form supplied by this compound, in the duodenum.

References

- 1. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Testing Procedure (Method of analysis) for Ferric salts, Ferrous Salts and Iodides | Pharmaguideline [pharmaguideline.com]

- 4. benchchem.com [benchchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]

A Technical Guide to the Cellular Uptake and Metabolism of Ferrous Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous succinate (B1194679) is an iron (II) salt combined with succinic acid, utilized primarily in the treatment of iron deficiency anemia.[1][2] Its efficacy is rooted in its high bioavailability, which is influenced by the succinate component enhancing the solubility and stability of the ferrous iron.[1] Understanding the precise mechanisms of its cellular uptake, intracellular trafficking, and subsequent metabolism is critical for optimizing existing iron therapies and developing novel drug delivery systems. This guide provides a detailed overview of these processes, supported by quantitative data, experimental methodologies, and pathway visualizations.

Cellular Uptake of Ferrous Succinate

The journey of iron from this compound begins in the gastrointestinal tract, where it is absorbed by specialized intestinal epithelial cells called enterocytes.

2.1 Dissociation and Transport Upon ingestion, this compound dissociates into ferrous ions (Fe²⁺) and succinate in the acidic environment of the stomach and proximal small intestine.[1] The low pH of this region is crucial for maintaining iron in its more soluble and readily absorbable ferrous (Fe²⁺) state.[1][3]

The primary site for absorption is the duodenum and upper jejunum.[1][2][4] The apical membrane of the enterocytes in this region is rich in a specific transport protein, the Divalent Metal Transporter 1 (DMT1) . This transporter facilitates the uptake of Fe²⁺ from the intestinal lumen into the cell.[1][5][6] The succinate moiety is thought to stabilize the Fe²⁺ ion, thereby increasing its availability for transport via DMT1.[1]

Intracellular Iron Metabolism and Export

Once inside the enterocyte, the absorbed Fe²⁺ enters the labile iron pool (LIP) , a transient pool of chelatable, redox-active iron.[5][7][8] From the LIP, iron has two primary fates: storage within the cell or export into the bloodstream for systemic distribution.

-

Storage: Excess iron is detoxified and stored in the protein shell of ferritin .[1][5] This process involves the oxidation of Fe²⁺ to ferric iron (Fe³⁺) for incorporation into the ferritin core.

-

Export: For systemic use, Fe²⁺ is transported across the basolateral membrane of the enterocyte by the iron exporter protein ferroportin (FPN) .[1][5] This export is coupled with the re-oxidation of Fe²⁺ to Fe³⁺ by the ferroxidase hephaestin (or ceruloplasmin in the plasma).[1][5] The resulting Fe³⁺ then binds with high affinity to transferrin (Tf) , the main iron transport protein in the blood, which delivers it to sites of high iron demand, such as the bone marrow for hemoglobin synthesis.[2][9]

Systemic iron levels are tightly controlled by the hormone hepcidin , which is produced by the liver. Hepcidin binds to ferroportin, causing its internalization and degradation, thereby blocking iron export from enterocytes into the blood and preventing iron overload.[3]

Quantitative Data on this compound

Quantitative assessment is crucial for comparing the efficacy and pharmacokinetics of different iron formulations. Below are summaries of data from clinical studies involving this compound.

Table 1: Bioequivalence and Pharmacokinetic Parameters of this compound A single-dose, randomized, 2-period crossover study in healthy Chinese male subjects comparing a test and reference formulation of 200 mg this compound tablets.[10]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cₘₐₓ (µg/dL) | 148.8 ± 45.4 | 147.2 ± 41.6 |

| Tₘₐₓ (h) | 3.6 ± 1.1 | 3.5 ± 0.9 |

| AUC₀₋₂₄ (µg·h/dL) | 913.4 ± 359.7 | 903.0 ± 321.3 |

| AUC₀₋∞ (µg·h/dL) | 1003.5 ± 403.4 | 993.5 ± 358.9 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the concentration-time curve.

Table 2: Clinical Efficacy of Oral this compound in Patients with Iron Deficiency Anemia A retrospective study comparing oral this compound (Group A) with intravenous iron sucrose (B13894) (Group B) after 4 weeks of treatment.[11][12]

| Parameter | Group A (Oral this compound) |

| Baseline (Mean ± SD) | |

| Hemoglobin (g/L) | 85.32 ± 7.21 |

| Serum Iron (µmol/L) | 5.16 ± 2.08 |

| Serum Ferritin (µg/L) | 10.35 ± 4.16 |

| Overall Response Rate | - |

Experimental Protocols for Studying Iron Uptake and Metabolism

A variety of in vitro and analytical methods are employed to investigate cellular iron handling.

5.1 In Vitro Model: Caco-2 Cell Line The human colon adenocarcinoma cell line, Caco-2, is a widely used model for studying intestinal iron absorption.[13][14]

-

Protocol Outline:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable supports (e.g., Transwell inserts) for approximately 21 days. During this time, they spontaneously differentiate to form a polarized monolayer of cells that mimics the intestinal epithelium, complete with a brush border.

-

Iron Treatment: A solution containing this compound (often with radiolabeled ⁵⁹Fe for easy tracing) is added to the apical chamber (representing the intestinal lumen).

-

Incubation: Cells are incubated for a defined period (e.g., 15 minutes to 2 hours) at 37°C.

-

Quantification: After incubation, iron uptake is measured by quantifying the amount of iron within the cells (cellular uptake) and the amount that has traversed the cell monolayer into the basolateral chamber (transepithelial transport).

-

5.2 Quantification of Cellular Iron Accurate measurement of intracellular iron is fundamental to these studies. Several robust techniques are available.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Considered a gold standard for elemental analysis, ICP-MS can detect trace concentrations of iron in biological samples with high precision.[15][16]

-

Protocol Outline:

-

Sample Preparation: Cell pellets are washed thoroughly to remove extracellular iron.

-

Digestion: Cells are lysed and mineralized using concentrated nitric acid and often hydrogen peroxide, typically with microwave assistance, to break down the biological matrix.[15][17]

-

Analysis: The digested sample is diluted and introduced into the ICP-MS instrument, which atomizes and ionizes the sample. The mass spectrometer then separates and quantifies the iron isotopes.

-

-

-

Colorimetric Assays (e.g., Ferene S): These spectrophotometric methods provide a convenient and less expensive alternative to ICP-MS for iron quantification.[18][19]

-

Protocol Outline:

-

Reagent Preparation: An acidic buffer is used to release iron from carrier proteins. A reducing agent is added to convert all iron to the Fe²⁺ state.

-

Sample Lysis: Cells are lysed to release intracellular contents.

-

Reaction: The cell lysate is mixed with a chromogenic agent like Ferene S, which forms a stable, colored complex with Fe²⁺.[19]

-

Measurement: The absorbance of the colored complex is measured with a spectrophotometer (e.g., at 593 nm for Ferene S), and the iron concentration is determined by comparison to a standard curve.[19]